molecular formula C₂₃H₂₅F₄N₃O₃S B560162 8-Fluoro-N-{(2r)-1-Oxo-1-(Pyrrolidin-1-Yl)-3-[3-(Trifluoromethyl)phenyl]propan-2-Yl}-1,2,3,4-Tetrahydroisoquinoline-6-Sulfonamide CAS No. 1627676-59-8

8-Fluoro-N-{(2r)-1-Oxo-1-(Pyrrolidin-1-Yl)-3-[3-(Trifluoromethyl)phenyl]propan-2-Yl}-1,2,3,4-Tetrahydroisoquinoline-6-Sulfonamide

Cat. No. B560162
M. Wt: 499.52
InChI Key: JCKGSPAAPQRPBW-OAQYLSRUSA-N
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Description

The description of a new compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic way of naming chemical substances and describes the chemical structure of the compound.



Synthesis Analysis

The synthesis of a new compound involves proposing a method for its preparation from readily available starting materials. This often involves a series of chemical reactions, with each step being described in detail.



Molecular Structure Analysis

The molecular structure of a compound is usually determined using spectroscopic methods such as NMR, IR, and X-ray crystallography. These techniques can provide information about the connectivity of atoms in the molecule and their spatial arrangement.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include reactions with common reagents, stability under various conditions, and its behavior under different types of chemical reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound such as melting point, boiling point, solubility, density, refractive index, and others are determined using various analytical techniques.


Scientific Research Applications

Synthesis and Chemical Properties

  • 8-Fluoro tetrahydroisoquinoline derivatives, including those with sulfonamide groups, are actively researched in organic chemistry for their unique synthesis methods. For instance, sulfonamides like this compound can undergo intramolecular substitution, leading to various fluorinated derivatives (Ichikawa et al., 2006).

Binding and Inhibitory Effects

  • These compounds have shown significant potential as inhibitors for specific enzymes. Particularly, their interaction with enzymes like phenylethanolamine N-methyltransferase (PNMT) is notable. Molecular modeling studies suggest that certain structural elements, such as sulfonamide groups, play crucial roles in enzyme binding and inhibition (Grunewald et al., 2006).

Structural Analysis

  • Detailed structural analyses of similar compounds have been conducted, providing insights into the molecular interactions and conformations. Such studies are essential for understanding the properties and potential applications of these compounds (Ohba et al., 2012).

Potential for Blood-Brain Barrier Penetration

  • Some research has focused on modifying these compounds to enhance their ability to penetrate the blood-brain barrier. This characteristic is crucial for potential therapeutic applications targeting the central nervous system (Romero et al., 2004).

Therapeutic Targeting

  • The compound's structure has been utilized in the discovery of selective inverse agonists for specific receptors. The structural elements, such as the sulfonamide group, contribute to their selectivity and efficacy in therapeutic applications (Duan et al., 2019).

Safety And Hazards

The safety and potential hazards of the compound are assessed. This could involve studying its toxicity, flammability, and environmental impact.


Future Directions

Future directions could involve further studies to optimize the synthesis of the compound, investigations into its mechanism of action, or the development of applications for the compound in areas such as medicine, materials science, or catalysis.


Please note that the actual analysis would depend on the specific properties of the compound and the resources available to the researchers. It’s always recommended to consult with a qualified chemist or researcher when dealing with new compounds.


properties

IUPAC Name

8-fluoro-N-[(2R)-1-oxo-1-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]propan-2-yl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25F4N3O3S/c24-20-13-18(12-16-6-7-28-14-19(16)20)34(32,33)29-21(22(31)30-8-1-2-9-30)11-15-4-3-5-17(10-15)23(25,26)27/h3-5,10,12-13,21,28-29H,1-2,6-9,11,14H2/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKGSPAAPQRPBW-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(CC2=CC(=CC=C2)C(F)(F)F)NS(=O)(=O)C3=CC4=C(CNCC4)C(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)[C@@H](CC2=CC(=CC=C2)C(F)(F)F)NS(=O)(=O)C3=CC4=C(CNCC4)C(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25F4N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoro-N-{(2r)-1-Oxo-1-(Pyrrolidin-1-Yl)-3-[3-(Trifluoromethyl)phenyl]propan-2-Yl}-1,2,3,4-Tetrahydroisoquinoline-6-Sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Fluoro-N-{(2r)-1-Oxo-1-(Pyrrolidin-1-Yl)-3-[3-(Trifluoromethyl)phenyl]propan-2-Yl}-1,2,3,4-Tetrahydroisoquinoline-6-Sulfonamide
Reactant of Route 2
Reactant of Route 2
8-Fluoro-N-{(2r)-1-Oxo-1-(Pyrrolidin-1-Yl)-3-[3-(Trifluoromethyl)phenyl]propan-2-Yl}-1,2,3,4-Tetrahydroisoquinoline-6-Sulfonamide
Reactant of Route 3
8-Fluoro-N-{(2r)-1-Oxo-1-(Pyrrolidin-1-Yl)-3-[3-(Trifluoromethyl)phenyl]propan-2-Yl}-1,2,3,4-Tetrahydroisoquinoline-6-Sulfonamide
Reactant of Route 4
8-Fluoro-N-{(2r)-1-Oxo-1-(Pyrrolidin-1-Yl)-3-[3-(Trifluoromethyl)phenyl]propan-2-Yl}-1,2,3,4-Tetrahydroisoquinoline-6-Sulfonamide
Reactant of Route 5
Reactant of Route 5
8-Fluoro-N-{(2r)-1-Oxo-1-(Pyrrolidin-1-Yl)-3-[3-(Trifluoromethyl)phenyl]propan-2-Yl}-1,2,3,4-Tetrahydroisoquinoline-6-Sulfonamide
Reactant of Route 6
Reactant of Route 6
8-Fluoro-N-{(2r)-1-Oxo-1-(Pyrrolidin-1-Yl)-3-[3-(Trifluoromethyl)phenyl]propan-2-Yl}-1,2,3,4-Tetrahydroisoquinoline-6-Sulfonamide

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